Product packaging for (S)-mianserin(Cat. No.:CAS No. 51152-88-6)

(S)-mianserin

Cat. No.: B106857
CAS No.: 51152-88-6
M. Wt: 264.4 g/mol
InChI Key: UEQUQVLFIPOEMF-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Mianserin is the pharmacologically active enantiomer of the tetracyclic antidepressant mianserin, exhibiting significantly greater potency than its (R)-counterpart in tests indicative of antidepressant activity . This compound is a valuable research tool for investigating noradrenergic and specific serotonergic antidepressant (NaSSA) mechanisms. Its primary molecular actions include potent antagonism/inverse agonism at various serotonin receptors (e.g., 5-HT 2A , 5-HT 2B , 5-HT 2C , 5-HT 3 , 5-HT 6 , 5-HT 7 ) and histamine H1 receptors, as well as antagonism of alpha-2 adrenergic auto-receptors, which disinhibits the release of norepinephrine . This multifaceted receptor profile also results in ancillary actions such as antihistaminic and sedative effects . Research applications for this compound are extensive, spanning neuropharmacology, psychiatry, and immunology. It is used in studies focused on depression, anxiety, sleep, and the neuro-immune interface . Recent investigations suggest its anti-inflammatory properties, particularly the inhibition of endosomal Toll-like receptor signaling in human macrophages, may be independent of its classic activity on 5-HT receptors, opening up new avenues for research into novel anti-inflammatory pathways . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20N2 B106857 (S)-mianserin CAS No. 51152-88-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S)-5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQUQVLFIPOEMF-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199175
Record name Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, (14bS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51152-88-6
Record name Mianserin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051152886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, (14bS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIANSERIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1AD8U189I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereochemical Characterization and Enantiomeric Properties of Mianserin

Absolute Configuration of (S)-Mianserin

The absolute configuration of (+)-mianserin has been determined to be (S) at the 14b position through X-ray analysis of its hydrobromide salt. utwente.nl This analysis confirmed the three-dimensional arrangement of atoms in the molecule, establishing the specific stereochemistry as S. utwente.nlfda.gov The systematic name for this compound is (14bS)-1,2,3,4,10,14b-hexahydro-2-methyl-dibenzo[c,f]pyrazino[1,2-a]azepine. fda.gov The activity of mianserin (B1677119) is primarily attributed to the (S)-(+) isomer. wikipedia.org Molecular modelling studies have shown that the (+)-S,S optical isomer of a rigid analogue of mianserin possesses the same absolute configuration as (+)-mianserin. nih.gov

Comparative Stereochemical Analysis of this compound and (R)-Mianserin

While both enantiomers of mianserin share a similar tetracyclic structure, their spatial orientation results in different pharmacological profiles. mdpi.comtandfonline.com The (S)-(+)-enantiomer of mianserin is significantly more potent than the (R)-(−)-enantiomer in pharmacological tests indicative of antidepressant activity. nih.govnih.govresearchgate.net Specifically, (S)-(+)-mianserin is reported to be 200–300 times more active than its (R)-(-)-counterpart. wikipedia.orgpillbuys.com

The enhanced activity of the (S)-enantiomer is linked to its greater potency as an inhibitor of norepinephrine (B1679862) reuptake and its stereoselective metabolism. mdpi.comtandfonline.com It also demonstrates a higher affinity for the 5-HT2 receptor. pillbuys.comnih.gov In contrast, both enantiomers exhibit comparable sedative effects, which are attributed to their similar activity at α2-adrenergic and 5-HT receptors. mdpi.com

Metabolically, the two enantiomers are processed differently in the body. This compound is more efficiently metabolized through 8-hydroxylation and N-oxidation. mdpi.com

Optical Activity and Specific Rotation of this compound

Optical activity is the ability of a chiral molecule to rotate the plane of plane-polarized light. libretexts.org Enantiomers rotate light in equal but opposite directions. libretexts.org The (S)-enantiomer of mianserin is dextrorotatory, meaning it rotates plane-polarized light to the right, and is therefore designated with a (+) sign. wikipedia.orgnih.gov

The specific rotation is a standardized measure of a compound's optical activity. rudolphresearch.com For a precursor to (S)-(+)-mianserin, a specific rotation value of [α]D23 +68.1 (c 1, CHCl3) has been reported. nih.govbeilstein-journals.org This positive value confirms its dextrorotatory nature. Conversely, its enantiomeric precursor shows a specific rotation of [α]D23 −68.3 (c 1, CHCl3). nih.govbeilstein-journals.org It is important to note that the S/R designation of a chiral center does not inherently determine the direction of optical rotation (positive or negative). youtube.com

Table 1: Stereochemical and Optical Properties of Mianserin Enantiomers

Property This compound (R)-Mianserin
Absolute Configuration S at C14b utwente.nl R at C14b researchgate.net
Optical Rotation Dextrorotatory (+) wikipedia.orgnih.gov Levorotatory (-) tandfonline.comresearchgate.net
Potency (Antidepressant Activity) High nih.govnih.govresearchgate.net Low wikipedia.orgpillbuys.com
Norepinephrine Reuptake Inhibition More potent mdpi.comtandfonline.com Less potent tandfonline.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(R)-mianserin
(+)-mianserin
(-)-mianserin
(S)-(+)-mianserin
(R)-(-)-mianserin
desmethylmianserin (B137421)

Advanced Synthetic Methodologies for S Mianserin

Historical Overview of Racemic Mianserin (B1677119) Synthesis

The initial synthesis of mianserin, developed by Organon, produced a racemic mixture, meaning it contained equal amounts of both the (S)-(+) and (R)-(-) enantiomers. beilstein-journals.orgnih.govresearchgate.net This early approach did not differentiate between the two mirror-image forms of the molecule. A significant advancement came in 1999 when a method for separating these enantiomers was introduced, utilizing (+)- or (-)-di-p-toluoyltartaric acid for resolution. beilstein-journals.orgnih.govresearchgate.net While effective, resolution of racemates can be economically challenging for large-scale production, which spurred the development of more direct stereoselective synthetic methods. beilstein-journals.orgnih.gov Another non-stereospecific synthesis of a precursor to mianserin involves the cyclization of an intermediate amide in a polyphosphate ester medium. researchgate.net

Enantioselective Synthesis Strategies for (S)-Mianserin

Recognizing that the (S)-(+)-enantiomer of mianserin is the more pharmacologically potent form, research efforts shifted towards enantioselective synthesis. beilstein-journals.orgnih.govmdpi.com These strategies aim to produce the desired (S)-enantiomer directly, avoiding the need for separating a racemic mixture.

Asymmetric Reduction of Prochiral Imines

A pivotal strategy in the enantioselective synthesis of this compound is the asymmetric reduction of a prochiral cyclic imine intermediate. beilstein-journals.orgnih.govnih.gov This key step introduces the chirality necessary to produce the specific (S)-enantiomer. beilstein-journals.orgnih.gov

Asymmetric transfer hydrogenation (ATH) has proven to be a highly effective method for the enantioselective reduction of the prochiral imine precursor to this compound. beilstein-journals.orgnih.govresearchgate.net This process typically utilizes a hydrogen donor, such as an azeotropic mixture of formic acid and triethylamine, to reduce the carbon-nitrogen double bond of the imine. beilstein-journals.orgnih.gov The reaction is carried out in the presence of a chiral catalyst, which directs the hydrogenation to occur from a specific face of the imine, leading to the preferential formation of the (S)-enantiomer. beilstein-journals.orgnih.govuw.edu.pl The choice of solvent can significantly impact the reaction's yield and enantioselectivity, with dichloromethane (B109758) often providing a good balance of both. beilstein-journals.orgresearchgate.netuw.edu.pl

The success of asymmetric transfer hydrogenation hinges on the use of chiral catalysts, particularly ruthenium complexes. beilstein-journals.orgnih.govuw.edu.pl These catalysts are typically composed of a ruthenium metal center coordinated to a chiral ligand. uw.edu.pl Commonly used ligands include N-tosylated diamines such as (1R,2R)- or (1S,2S)-N-tosyl-1,2-cyclohexanediamine and N-tosyl-(1S,2S)-1,2-diphenylethane-1,2-diamine (TsDPEN). beilstein-journals.orgnih.gov The specific configuration of the chiral ligand dictates the stereochemical outcome of the reduction. For instance, using a ruthenium catalyst with an (R,R)-configured ligand can lead to the formation of the (S)-amine with high enantiomeric excess. beilstein-journals.orgnih.govresearchgate.net

Table 1: Asymmetric Reduction of Prochiral Imine 6 via Asymmetric Transfer Hydrogenation

Entry Catalyst Solvent Time (h) Yield (%) Enantiomeric Excess (ee, %) Configuration
1 (R,R)-11 CH₃CN 72 11 60 (S)
2 (R,R)-11 CH₂Cl₂ 24 65 92 (S)
3 (S,S)-11 CH₂Cl₂ 24 63 91 (R)
4 (R,R)-11 CHCl₃ 24 45 73 (S)
5 (S,S)-11 CHCl₃ 24 47 72 (R)
6 (R,R)-11 DMF 24 26 95 (S)
7 (S,S)-12 CH₃CN 74 0 - -
8 (S,S)-12 CH₂Cl₂ 24 51 72 (R)
9 (S,S)-12 CHCl₃ 24 56 73 (R)
10 (S,S)-12 DMF 24 23 73 (R)
11 (R,R,R)-13 CH₂Cl₂ 24 52 75 (S)
12 (R,R,R)-13 DMF 24 21 62 (S)

Data sourced from a study on the enantioselective synthesis of (S)-(+)-mianserin. researchgate.net

Asymmetric Transfer Hydrogenation Conditions

Diastereoselective Synthesis Approaches for Mianserin Enantiomers

Another effective strategy for obtaining specific enantiomers of mianserin is through diastereoselective synthesis. beilstein-journals.orgnih.govresearchgate.net This approach involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the synthetic route to control the stereochemical outcome of a key reaction. numberanalytics.com

A notable example of a chiral auxiliary used in the synthesis of mianserin enantiomers is (S)-(−)-α-methylbenzylamine. beilstein-journals.orgnih.govresearchgate.net In this method, the chiral auxiliary is reacted with a precursor molecule to form a diastereomeric intermediate. researchgate.net The inherent chirality of the auxiliary then directs the subsequent reduction of an imine bond, leading to the formation of one diastereomer in preference to the other. researchgate.net After the stereocenter is set, the chiral auxiliary is cleaved from the molecule to yield the desired enantiomerically enriched product. numberanalytics.com This diastereoselective approach has been successfully employed for the synthesis of (R)-(-)-mianserin. researchgate.net

Enantiomeric Resolution Techniques for Mianserin

The biological activity of mianserin resides primarily in the (S)-(+)-enantiomer, which is reported to be 200–300 times more active than its (R)-(−)-counterpart. wikipedia.org This significant difference in pharmacological potency underscores the necessity of obtaining the pure (S)-isomer. nih.gov While direct asymmetric synthesis presents an elegant approach, classical resolution of the racemate remains a prominent and industrially viable method. This involves separating the enantiomers of a racemic mixture by converting them into diastereomeric derivatives, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques such as fractional crystallization.

A well-documented and effective method for the resolution of racemic mianserin involves the use of a chiral resolving agent, specifically an enantiomer of di-p-toluoyltartaric acid. beilstein-journals.orgnih.gov This technique is based on the reaction between the basic mianserin racemate and the acidic chiral agent to form a pair of diastereomeric salts. These salts possess distinct solubilities, allowing for their separation.

The process, as described in the literature, involves dissolving racemic mianserin and an equimolar amount of the chiral resolving agent, such as (+)-di-p-toluoyltartaric acid, in a suitable solvent. nih.govresearchgate.net The choice of solvent is critical for achieving efficient separation. Upon cooling or concentration of the solution, the less soluble diastereomeric salt, which is the salt of (+)-di-p-toluoyltartaric acid with one of the mianserin enantiomers, preferentially crystallizes. The other diastereomeric salt remains dissolved in the mother liquor.

After separation of the crystallized salt by filtration, the desired enantiomer of mianserin is recovered by treating the salt with a base to neutralize the tartaric acid derivative. The use of the enantiomeric resolving agent, (−)-di-p-toluoyltartaric acid, can similarly be employed to isolate the other mianserin enantiomer. beilstein-journals.orgnih.gov This method of classical resolution has been a foundational technique for obtaining enantiomerically pure mianserin. nih.gov

Table 1: Parameters in Chiral Acid-Mediated Resolution of Mianserin This table is generated based on typical classical resolution procedures and principles described in the literature.

Parameter Description Typical Implementation
Chiral Resolving Agent An enantiomerically pure acid that forms diastereomeric salts with the racemic base. (+)-Di-p-toluoyltartaric acid or (-)-Di-p-toluoyltartaric acid. beilstein-journals.orgnih.gov
Stoichiometry The molar ratio of the racemic compound to the resolving agent. Often a 1:1 molar ratio is initially employed.
Solvent System The solvent or mixture of solvents in which the diastereomeric salts have different solubilities. Alcohols (e.g., methanol), ketones (e.g., acetone), or mixtures thereof are commonly used. google.com
Separation Technique The physical method used to separate the less soluble diastereomer. Fractional crystallization followed by filtration.
Liberation of Enantiomer The chemical step to recover the free base of the desired enantiomer from the salt. Treatment with an aqueous base (e.g., sodium hydroxide) followed by extraction.

Economic and Scalability Considerations in Enantioselective Synthesis

The choice between producing a single enantiomer drug via chiral resolution versus asymmetric synthesis is a critical decision in pharmaceutical manufacturing, with significant economic and scalability implications. mdpi.com For the commercial production of this compound, both diastereoselective synthesis and classical resolution have been considered economically challenging, suggesting that a highly efficient enantioselective synthesis would be the most advantageous route. beilstein-journals.orgnih.gov

Asymmetric synthesis, on the other hand, offers the potential for a theoretical yield of 100% of the desired enantiomer. A notable approach for this compound involves the asymmetric transfer hydrogenation of a prochiral imine intermediate using a ruthenium catalyst. beilstein-journals.orgresearchgate.net This method introduces chirality early in the synthetic pathway, avoiding the loss of half the material inherent in resolution. However, the scalability of such processes depends on several factors:

Catalyst Cost and Efficiency: Asymmetric catalysts, often based on precious metals like ruthenium and complex chiral ligands, can be expensive. beilstein-journals.org High turnover numbers and catalyst recyclability are crucial for economic viability.

Process Optimization: Reaction conditions such as solvent, temperature, and substrate-to-catalyst ratio must be finely tuned to achieve high enantiomeric excess (ee) and chemical yield. researchgate.net For instance, research has shown that the choice of solvent (e.g., dichloromethane vs. dimethylformamide) can significantly impact both yield and enantioselectivity in the asymmetric reduction step for a mianserin precursor. beilstein-journals.org

Purification: While asymmetric synthesis can provide high enantiomeric purity, subsequent crystallization steps are often still required to upgrade the product to >99% ee, which adds to the process complexity and cost. beilstein-journals.org

Table 2: Comparison of Synthetic Strategies for this compound This table provides a comparative overview based on general principles of chemical synthesis and specific findings for mianserin.

Feature Chiral Resolution Asymmetric Synthesis
Theoretical Max Yield 50% (without racemization/recycling) 100%
Key Reagents Stoichiometric chiral resolving agent (e.g., di-p-toluoyltartaric acid). beilstein-journals.org Catalytic amount of a chiral catalyst (e.g., Ru-complex) and a hydrogen source. beilstein-journals.orgresearchgate.net
Primary Cost Drivers Cost and recovery of the resolving agent; disposal or recycling of the undesired enantiomer. bhu.ac.in Cost of the metal catalyst and chiral ligand; process optimization.
Scalability Challenges Handling large volumes for crystallization; efficient separation of diastereomers. Catalyst stability and activity on a large scale; consistent achievement of high enantioselectivity.
Atom Economy Lower, due to the use of a stoichiometric resolving agent and loss of one enantiomer. Higher, as it ideally converts all starting material to the desired product.
Reported Application A method for separating mianserin enantiomers has been established. nih.gov A simple enantioselective synthesis for this compound has been developed. beilstein-journals.orgnih.gov

Pharmacodynamics and Stereoselective Receptor Interactions of S Mianserin

Differential Potency of (S)-Mianserin in Norepinephrine (B1679862) Reuptake Inhibition

The inhibition of norepinephrine reuptake is a key mechanism of action for many antidepressant medications. In the case of mianserin (B1677119), this action is markedly stereoselective, with the (S)-enantiomer being significantly more potent than its counterpart.

Comparative Analysis with (R)-Mianserin

Research consistently demonstrates that this compound is a more potent inhibitor of norepinephrine reuptake than (R)-mianserin. nih.govmdpi.comtandfonline.com This stereoselectivity is a defining feature of mianserin's pharmacology and is believed to contribute significantly to its antidepressant effects. nih.govmdpi.com While racemic mianserin is considered a weak inhibitor of norepinephrine reuptake, the activity resides predominantly in the (S)-(+)-isomer. nih.govwikipedia.org In fact, (S)-(+)-Mianserin is reported to be approximately 200–300 times more active than the (R)-(−)-enantiomer in this regard. wikipedia.org This enhanced potency of the (S)-enantiomer in blocking the norepinephrine transporter is a crucial factor in its more pronounced antidepressant efficacy compared to the (R)-enantiomer. mdpi.com

Stereoselective Modulation of Adrenergic Receptors

This compound's interaction with adrenergic receptors is complex and stereoselective, involving antagonism at both alpha-2 and alpha-1 adrenoceptors. This modulation of adrenergic signaling is a cornerstone of its mechanism of action.

Alpha-2 Adrenoceptor Antagonism: Autoreceptors and Heteroreceptors

Mianserin acts as an antagonist of alpha-2 adrenergic receptors. drugbank.comnih.gov This antagonism leads to an increased release of norepinephrine by blocking the presynaptic autoreceptors that normally inhibit its release. wikipedia.org The blockade of these presynaptic alpha-2-adrenergic autoreceptors is a property that resides stereoselectively in the S(+)-enantiomer of mianserin. tandfonline.comnih.gov

Interestingly, this stereoselectivity does not extend to all alpha-2 adrenoceptors. Studies have shown that while this compound is a potent antagonist at the alpha-2 autoreceptors that regulate norepinephrine release, both (S)- and (R)-mianserin are effective antagonists at the alpha-2 heteroreceptors located on serotonergic nerve terminals. nih.gov This suggests the existence of stereochemically different subtypes of alpha-2 adrenoceptors. The antagonism of these heteroreceptors leads to an increased release of serotonin (B10506).

Alpha-1 Adrenoceptor Antagonism

In addition to its effects on alpha-2 adrenoceptors, mianserin also exhibits antagonist activity at alpha-1 adrenoceptors. wikipedia.orgnih.gov Cortical receptor binding studies have indicated that mianserin and its enantiomers are more potent antagonists at alpha-2 than at alpha-1-binding sites. nih.gov However, a similar stereoselectivity favoring the (S)-enantiomer has been observed for the inhibition of both alpha-2 and alpha-1 binding. nih.gov In vitro experiments have confirmed that mianserin binds with similar potency to both alpha-1 and alpha-2 adrenoceptors. nih.gov The antagonism of alpha-1 adrenoceptors may contribute to some of the sedative effects of the drug. wikipedia.org

Stereoselective Engagement with Serotonin (5-HT) Receptors

Affinity and Activity at 5-HT1D, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7 Subtypes

This compound is an antagonist or inverse agonist at a wide array of serotonin receptors, including 5-HT1D, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7 subtypes. wikipedia.org

The interaction with 5-HT2 receptors is particularly noteworthy. This compound is a potent antagonist of 5-HT2A and 5-HT2C receptors. drugbank.com The greater potency of (+)-mianserin in some behavioral tests for antidepressant activity may be related to its higher affinity for the 5-HT2 receptor. researchgate.net Chronic treatment with mianserin has been shown to decrease the number of 5-HT2A receptors in rodents. mdpi.com

A fascinating reversal of stereoselectivity is observed at the 5-HT3 receptor. In contrast to its selectivity for 5-HT2 receptors where the (+)-isomer is more potent, the (-)-isomer of mianserin (which corresponds to the (R)-enantiomer) is more potent at 5-HT3 receptors. nih.gov Specifically, (-)-mianserin demonstrated greater potency than (+)-mianserin in [3H]granisetron binding studies. nih.gov

The following table summarizes the binding affinities of mianserin for various serotonin receptor subtypes. It is important to note that these values are for racemic mianserin unless otherwise specified, and the affinity of the (S)-enantiomer may differ.

Receptor SubtypeBinding Affinity (Ki, nM)
5-HT1D Inactive oup.com
5-HT2A 4.3
5-HT2C 4.4
5-HT3 pKi: 8.46 ((-)-mianserin), 6.95 ((+)-mianserin) nih.gov

This table is for illustrative purposes and represents a selection of available data. Binding affinities can vary depending on the experimental conditions and tissues used.

Role of 5-HT2 Receptor Affinity in this compound Potency

A significant aspect of this compound's pharmacological profile is its high affinity as an antagonist for several serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors. wikipedia.orgnih.govpatsnap.com Research has demonstrated that the antidepressant-like effects observed with racemic mianserin are largely attributable to the (S)-(+)-enantiomer. researchgate.netnih.gov The greater potency of this compound in behavioral screens for antidepressant activity is believed to be directly related to its higher affinity for the 5-HT2 receptor compared to the (R)-enantiomer. researchgate.netnih.gov Blockade of 5-HT2A receptors is a common feature among various antidepressants and is thought to contribute to their therapeutic effects.

Interestingly, the stereoselectivity of mianserin is reversed for the 5-HT3 receptor. For this subtype, the (R)-(-)-enantiomer is more potent than the (S)-(+)-enantiomer. nih.gov

Stereoselective Affinity of Mianserin Enantiomers for 5-HT Receptors
Receptor SubtypeMore Potent EnantiomerReference
5-HT2(S)-(+)-mianserin researchgate.net, nih.gov
5-HT3(R)-(-)-mianserin nih.gov

Interactions with Histamine (B1213489) H1 Receptors

This compound is a potent antagonist and inverse agonist at histamine H1 receptors. wikipedia.orgglpbio.comdrugbank.com This high-affinity interaction is a prominent feature of its pharmacodynamic profile and is responsible for its strong antihistamine effects. nih.govglpbio.com

Exploration of Kappa-Opioid Receptor Partial Agonism

Recent studies have revealed that mianserin interacts with the opioid system, specifically exhibiting partial agonist activity at the kappa-opioid receptor (KOR). wikipedia.orgnih.gov In radioligand binding assays, mianserin demonstrated a 12-fold and 18-fold higher affinity for κ-opioid receptors over µ- and δ-opioid receptors, respectively. nih.govresearchgate.netdrugbank.com

Functional assays, such as those measuring [35S]GTPγS binding, confirm that mianserin selectively activates KORs. nih.govresearchgate.net This agonist activity is sensitive to blockade by the selective KOR antagonist nor-binaltorphimine. nih.govresearchgate.netdrugbank.com However, in native brain tissue from the rat striatum and nucleus accumbens, the maximal stimulation produced by mianserin was lower than that of full KOR agonists like dynorphin (B1627789) A. nih.govresearchgate.netdrugbank.com This indicates that mianserin functions as a partial agonist at brain KORs. nih.govdrugbank.com When co-administered, mianserin can antagonize the effects of full KOR agonists. nih.govdrugbank.com

This compound Interaction with Kappa-Opioid Receptors
ParameterFindingReference
Receptor Affinity (Ki)1.7 μM wikipedia.org,
Functional Activity (EC50)0.53 μM wikipedia.org,
MechanismPartial Agonist wikipedia.org, nih.gov, drugbank.com

Investigation of Neuronal Octopamine (B1677172) Receptor Antagonism

This compound has been identified as a potent antagonist of neuronal octopamine receptors. glpbio.com This activity has been primarily characterized in invertebrate models. In the locust (Locusta migratoria), mianserin demonstrates high-affinity binding to neuronal octopamine receptors with a K1 value of 1.2 nM. nih.gov Similarly, in studies on the oriental fruit fly (Bactrocera dorsalis) and the diamondback moth (Plutella xylostella), mianserin was shown to be a strong and effective antagonist of β-adrenergic-like octopamine receptors, inhibiting the intracellular cAMP response induced by octopamine. mdpi.comnih.gov

Lack of Muscarinic Acetylcholine (B1216132) Receptor Activity

A distinguishing feature of this compound's pharmacodynamic profile is its negligible affinity for muscarinic acetylcholine receptors. wikipedia.orgnih.gov This lack of interaction means that it is devoid of the anticholinergic properties that are commonly associated with tricyclic antidepressants. nih.govglpbio.com Muscarinic receptors are involved in a wide range of parasympathetic functions, and drugs that block them can cause a variety of side effects. nih.gov this compound's low affinity for these receptors contributes to its distinct clinical profile.

Influence on Intracellular Signaling Pathways (e.g., Phospholipase C Inhibition)

This compound influences intracellular signaling through its antagonist actions at various G-protein coupled receptors. The blockade of 5-HT2A and α1-adrenergic receptors by mianserin inhibits the activation of the intracellular enzyme phospholipase C (PLC). wikipedia.orgnewdrugapprovals.org This inhibition of the PLC pathway appears to be a common downstream target for several different classes of antidepressant drugs. newdrugapprovals.org Furthermore, research suggests that various antidepressants, including mianserin, can inhibit glucocorticoid receptor-mediated gene transcription, an effect that may be partially dependent on the PLC/protein kinase C (PKC) pathway. nih.govnih.gov

Pharmacokinetics and Stereoselective Metabolism of S Mianserin

Absorption and Distribution Characteristics

Following administration, (S)-mianserin is absorbed and distributed throughout the body. Key factors influencing its journey to its site of action include its binding to plasma proteins and its ability to cross the protective blood-brain barrier.

Plasma Protein Binding

This compound exhibits a high degree of binding to plasma proteins, with approximately 95% of the drug being bound. wikipedia.org This binding is a crucial determinant of the drug's pharmacokinetic profile, as only the unbound or "free" fraction is able to diffuse across membranes to exert its pharmacological effects and be cleared from the body. Studies have shown the free fraction of mianserin (B1677119) in healthy individuals to be around 5.5%. nih.gov The extent of protein binding can be influenced by the concentrations of various plasma proteins. For instance, the degree of mianserin binding has been positively correlated with the levels of alpha 1-acid-glycoprotein and complement C3c in both healthy subjects and patients with rheumatoid arthritis. nih.gov

Table 1: Mianserin Protein Binding in Different Populations

Population Mean Free Fraction (%) Standard Deviation
Healthy Subjects5.50.7
Elderly Depressed Patients5.00.8
Rheumatoid Arthritis Patients6.01.0

Data sourced from a study on mianserin protein binding in serum and plasma. nih.gov

Blood-Brain Barrier Permeability

For a centrally acting drug like this compound to be effective, it must cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. nih.gov The ability of a compound to permeate the BBB is influenced by factors such as its molecular size, lipophilicity, and interaction with efflux transporters. researchgate.netmdpi.com Mianserin's chemical properties allow it to penetrate the BBB. researchgate.net However, the efficiency of this transport can be modulated by various factors, including changes in plasma protein binding, which can alter the concentration of free drug available to enter the brain. capes.gov.br

Stereoselective Biotransformation Pathways

The metabolism of mianserin is stereoselective, meaning the two enantiomers, this compound and (R)-mianserin, are processed differently by the body's enzymes. mdpi.comnih.gov This leads to variations in the metabolic pathways and the rate of elimination for each enantiomer. The primary routes of metabolism for mianserin are aromatic hydroxylation, N-oxidation, and N-demethylation. newdrugapprovals.org

Cytochrome P450 Enzyme Involvement

The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, plays a central role in the metabolism of a vast array of drugs, including mianserin. wikipedia.orgresearchgate.net Several CYP isoforms are involved in the biotransformation of mianserin, with specific enzymes showing preferential activity towards one enantiomer over the other. nih.gov

The enzyme CYP2D6 is a key player in the metabolism of this compound. It is the primary enzyme responsible for the 8-hydroxylation of both mianserin enantiomers. nih.gov However, the N-oxidation pathway shows a preference for the (S)-enantiomer. nih.govnih.gov Studies using human liver microsomes have shown that the intrinsic clearance (Vmax/Km) for both 8-hydroxylation and N-oxidation is greater for this compound compared to (R)-mianserin. nih.gov This indicates a more efficient metabolism of the (S)-enantiomer through these specific pathways. mdpi.com The metabolite 8-hydroxymianserin (B23177) is a major metabolite found in human urine. researchgate.net

In contrast to the pathways that favor the (S)-enantiomer, N-demethylation is the preferred metabolic route for (R)-mianserin. nih.gov The enzyme primarily responsible for this reaction is CYP1A2. nih.gov Research has demonstrated that the intrinsic clearance for N-demethylation is higher for the (R)-enantiomer. nih.gov This stereoselectivity is also observed in in vitro studies with mouse liver homogenates, where the R-enantiomer shows a preference for N-demethylation. nih.gov N-desmethylmianserin is another major metabolite identified in human urine. researchgate.net

Table 2: Stereoselective Metabolism of Mianserin Enantiomers by CYP Isoforms

Metabolic Pathway Primary CYP Isoform Preferred Enantiomer Key Findings
8-HydroxylationCYP2D6This compoundGreater intrinsic clearance for the (S)-enantiomer. nih.gov
N-OxidationCYP2D6This compoundMore N-oxidized metabolites are formed from S-mianserin. nih.govnih.gov
N-DemethylationCYP1A2(R)-MianserinGreater intrinsic clearance for the (R)-enantiomer; excretion of N-demethylated metabolites is increased after dosage of R-mianserin. nih.govnih.gov
Role of CYP3A in Mianserin Metabolism

In vitro and in vivo data indicate that CYP3A, particularly CYP3A4, is involved in the metabolism of mianserin. drugsporphyria.netresearchgate.netgenome.jphmdb.ca Studies have shown that co-administration of mianserin with carbamazepine (B1668303), a known inducer of CYP3A4, leads to a significant reduction in the plasma concentrations of both mianserin enantiomers. drugsporphyria.netnih.govnih.gov This suggests that CYP3A4 plays a role in the metabolic clearance of both (S)- and (R)-mianserin. nih.govnih.gov Specifically, the plasma concentrations of unconjugated and total this compound were found to decrease to 55% and 56% of their original values, respectively, after carbamazepine was introduced. nih.gov

CYP3A enzymes contribute to the various metabolic pathways of mianserin, including 8-hydroxylation, N-demethylation, and N-oxidation. researchgate.net While CYP2D6 is a major player in the 8-hydroxylation of mianserin with a preference for the (S)-enantiomer, CYP3A is also implicated in all stereoselective metabolic processes of mianserin to some extent. mdpi.comdrugsporphyria.netresearchgate.net The involvement of CYP3A4 is significant as it is one of the most abundant CYP enzymes in the human liver and small intestine, responsible for the metabolism of a large percentage of clinically used drugs. medsafe.govt.nz

Other Metabolic Pathways (e.g., Glucuronidation)

Besides oxidation by CYP enzymes, mianserin undergoes other metabolic transformations, most notably glucuronidation. drugsporphyria.netnih.gov This process involves the conjugation of mianserin or its metabolites with glucuronic acid, which facilitates their excretion. In humans, a unique metabolic pathway observed is the formation of a quaternary N-glucuronide. nih.govtandfonline.com

Recent studies have identified specific UDP-glucuronosyltransferase (UGT) enzymes involved in this pathway. Both UGT1A4 and UGT2B10 have been shown to contribute to the N-glucuronidation of mianserin. nih.gov UGTs are a family of enzymes that play a crucial role in the detoxification and elimination of various drugs and endogenous compounds. frontiersin.orgresearchgate.net The N-glucuronidation of mianserin is an important elimination pathway, and significant species differences have been observed in this metabolic route. nih.gov For instance, liver microsomes from common laboratory animals like mice, rats, dogs, and monkeys show little to no activity in catalyzing the N-glucuronidation of mianserin, in contrast to human liver microsomes. nih.gov

The major metabolic pathways for mianserin include aromatic hydroxylation (primarily at the 8-position), N-demethylation, and N-oxidation, often followed by conjugation reactions like glucuronidation. drugsporphyria.netnih.govrelis.no

Pharmacologically Active Metabolites and their Stereoselective Contributions

The formation and activity of these metabolites can be stereoselective, meaning the metabolic processes and pharmacological effects can differ between the (S) and (R) enantiomers of mianserin and its metabolites. nih.gov

Desmethylmianserin (B137421): Contribution to Overall Activity

Like its parent compound, desmethylmianserin exhibits stereoselectivity. Studies in Japanese patients have shown that while this compound concentrations are typically higher than (R)-mianserin, the opposite is true for desmethylmianserin, with the R-enantiomer being the predominant form in plasma. ki.se In many cases, the (S)-enantiomer of desmethylmianserin was not even detectable. ki.se Desmethylmianserin, along with this compound and 8-hydroxymianserin, is thought to contribute to the facilitation of noradrenergic transmission. nih.gov It inhibits noradrenaline uptake, a property it shares with this compound but not with (R)-mianserin or 8-hydroxymianserin. nih.gov However, behavioral studies in animal models have suggested that the antidepressant-like effects of mianserin are primarily due to the parent compound rather than its metabolites. researchgate.net

8-Hydroxymianserin: Pharmacological Profile

8-Hydroxymianserin is a major metabolite formed by the aromatic hydroxylation of mianserin, a reaction primarily catalyzed by the CYP2D6 enzyme. drugsporphyria.netresearchgate.netrelis.no This metabolite is pharmacologically active and is believed to contribute to the therapeutic effects of mianserin. nih.govdrugsporphyria.netrelis.no Like desmethylmianserin, 8-hydroxymianserin shows antidepressant-like activity but is less sedating than the parent drug. nih.govnih.govnih.gov

Stereoselective Elimination and Half-life Considerations

The elimination of mianserin is stereoselective, meaning the two enantiomers, this compound and (R)-mianserin, are cleared from the body at different rates. This enantioselectivity is largely dependent on the activity of the CYP2D6 enzyme. nih.gov The elimination half-life of mianserin is reported to be in the range of 21 to 61 hours. drugsporphyria.netwikipedia.org

Studies have shown a significant correlation between the metabolic ratio of debrisoquine (B72478) (a marker for CYP2D6 activity) and the area under the serum concentration-time curve (AUC) for this compound, but not for (R)-mianserin. nih.gov This indicates that the elimination of the more active (S)-enantiomer is dependent on CYP2D6 activity. nih.gov Consequently, individuals who are poor metabolizers of CYP2D6 substrates tend to have a higher ratio of this compound to (R)-mianserin in their plasma compared to extensive metabolizers. nih.gov

This stereoselective metabolism leads to considerable interindividual variations in the plasma concentrations of the mianserin enantiomers. pillbuys.comki.se In most individuals, the plasma concentration of this compound is higher than that of (R)-mianserin. ki.se These differences in the pharmacokinetic profiles of the enantiomers could explain the lack of a consistent relationship between total mianserin plasma levels and therapeutic response. pillbuys.com

Interactive Data Table: Mianserin Metabolites and Their Characteristics

Compound Formation Pathway Key Enzyme(s) Pharmacological Activity Contribution to Overall Effect
This compound Parent Drug - High Primary active enantiomer
Desmethylmianserin N-demethylation CYP1A2, CYP3A4 Active Contributes, less sedating
8-Hydroxymianserin 8-hydroxylation CYP2D6 Active Contributes, less sedating
Mianserin-N-oxide N-oxidation CYP1A2, CYP3A Inactive/Weak Negligible
Mianserin Glucuronides Glucuronidation UGT1A4, UGT2B10 Inactive Elimination

Advanced Analytical Methodologies for the Quantitative and Chiral Determination of Mianserin Enantiomers in Biological Matrices

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatographic techniques are pivotal in the separation and quantification of mianserin (B1677119) enantiomers from complex biological samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

The direct enantiomeric separation of mianserin and its derivatives can be effectively achieved using HPLC with chiral stationary phases (CSPs). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated significant utility. nih.govnih.gov

One study investigated the use of a cellulose-based Chiralcel OD column and an amylose-based Chiralpak AD column for the separation of mianserin and its derivatives. nih.gov The research highlighted a strong correlation between the lipophilicity of the compounds and their retention behavior on the Chiralcel OD column. nih.gov Interestingly, the two columns exhibited complementary separation behavior in some instances, where a racemic mixture that was not resolved on one column could be separated on the other. nih.gov Another study also successfully employed polysaccharide-based CSPs, including Chiralcel OD, Chiralpak AD, and the immobilized-type Chiralpak IA, for the direct HPLC enantioseparation of mianserin. nih.gov

A previously described HPLC method utilized a cyclodextrin (B1172386) chiral column (Cyclobond I RSP) for the measurement of the enantiomers of mianserin (MIA), desmethylmianserin (B137421) (DMIA), and 8-hydroxymianserin (B23177) (OHMIA) in plasma and urine. oup.comresearchgate.net This method, however, did not achieve baseline separation for the enantiomers of MIA and DMIA. researchgate.net An enantioselective synthesis of (S)-(+)-mianserin has been developed, and the optical purity of the final product was confirmed by chiral HPLC. beilstein-journals.org

The development of HPLC methods also allows for the simultaneous determination of mianserin and its metabolites. One such method utilized a monolithic silica (B1680970) column for rapid analysis. researchgate.net While this specific method was not chiral, it demonstrates the efficiency of modern HPLC columns in analyzing mianserin and its related compounds in human plasma. researchgate.net

Table 1: HPLC Methods for Mianserin Enantiomer Analysis

Analytical Method Chiral Stationary Phase (CSP) Key Findings
HPLC Chiralcel OD (cellulose-based) Strong dependence of retention on compound lipophilicity. nih.gov
HPLC Chiralpak AD (amylose-based) Complementary separation to Chiralcel OD. nih.govnih.gov
HPLC Cyclobond I RSP (cyclodextrin-based) Measures enantiomers of MIA, DMIA, and OHMIA but with incomplete separation of MIA and DMIA enantiomers. oup.comresearchgate.net
HPLC Chirobiotic V Used in an LC-MS method for the simultaneous analysis of mirtazapine (B1677164) and its enantiomers, which is structurally related to mianserin. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Simultaneous Enantiomer and Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a highly sensitive and specific technique for the simultaneous determination of drug enantiomers and their metabolites in biological fluids. researchgate.net An LC-MS/MS method was developed for the analysis of mianserin (MIAN) and its metabolite N-desmethylmianserin (DMM) in human plasma. This method demonstrated linearity over a concentration range of 1-60 ng/mL for MIAN and 0.5-14 ng/mL for DMM. researchgate.net

Another LC-MS method for the simultaneous determination of mianserin and its metabolites, desmethylmianserin (DMM), 8-hydroxymianserin (HM), and mianserin-N-oxide (MNO), in human plasma has been validated. researchgate.net While this method was not stereoselective, it highlights the capability of LC-MS to quantify multiple analytes in a single run. researchgate.net The retention times for mianserin and the internal standard, cinnarizine, were 3.4 and 2.1 minutes, respectively, with detection by monitoring the m/z 265 [M+H]+ for mianserin. researchgate.netresearchgate.net The method was validated over a concentration range of 1.0-200.0 ng/ml for mianserin. researchgate.net

A stereoselective LC-MS method was developed for the analysis of the enantiomers of mirtazapine, a structurally related compound, and its metabolites in human plasma. nih.gov This method utilized a Chirobiotic V column and allowed for the simultaneous analysis of the R-(-)- and S-(+)-enantiomers of mirtazapine (MIR), demethylmirtazapine (DMIR), and 8-hydroxymirtazapine (8-OH-MIR). nih.gov The limit of quantification (LOQ) for all enantiomers was 0.5 ng/mL. nih.gov This demonstrates the potential for developing similar highly sensitive and stereoselective LC-MS methods for mianserin and its metabolites.

Table 2: LC-MS Method Parameters for Mianserin and Metabolite Analysis

Analyte Linear Range (ng/mL) LLOQ (ng/mL) Recovery (%) Reference
Mianserin 1.00-60.00 1.00 81.3-84.1 researchgate.netresearchgate.net
N-desmethylmianserin 0.50-14.00 0.50 - researchgate.net
Mianserin 10-200 10 95.7 researchgate.net
Desmethylmianserin 10-150 10 94.8 researchgate.net
8-hydroxymianserin 20-300 20 99.6 researchgate.net
Mianserin-N-oxide 25-500 25 102.6 researchgate.net

Electrophoretic Approaches

Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer high separation efficiency for the chiral determination of mianserin and its metabolites.

Capillary Electrophoresis (CE) for Chiral Determination

Capillary Zone Electrophoresis (CZE) has been successfully employed for the enantioselective analysis of mianserin in serum. researchgate.net A CZE method using 2mM of hydroxypropyl-β-cyclodextrin as a chiral selector achieved baseline separation of the enantiomers of mianserin (MIA), desmethylmianserin (DMIA), and 8-hydroxymianserin (OHMIA). oup.comoup.com The quantification limits were 5 ng/mL for each enantiomer of MIA and DMIA, and 15 ng/mL for each enantiomer of OHMIA. oup.comoup.com This method demonstrated good linearity within the calibration ranges of 10-150 ng/mL for MIA and DMIA enantiomers, and 20-300 ng/mL for OHMIA enantiomers. oup.com

Another study described a modified CZE method for determining mianserin enantiomers in human serum. ptfarm.pl This method utilized a one-step extraction procedure with a mixture of n-heptane:ethyl acetate (B1210297) (80:20, v/v), resulting in a recovery of up to 90% for mianserin. ptfarm.pl The separation was performed in a fused-silica capillary with a background electrolyte consisting of 0.075 M phosphoric acid adjusted to pH 3.0 with triethylamine, and 2 mmole/L of 2-hydroxypropyl-β-cyclodextrin. ptfarm.pl

Nonaqueous capillary electrophoresis (NACE) has also been explored for the chiral separation of mianserin using β- and γ-cyclodextrins and their derivatives in organic solvents like formamide, N-methylformamide, and N,N-dimethylformamide. nih.govacs.org

Integration with Microextraction Techniques (e.g., Liquid-Phase Microextraction)

The combination of microextraction techniques with CE enhances the sensitivity and applicability of the method for analyzing biological samples. Liquid-phase microextraction (LPME) coupled with CE has been evaluated for the chiral determination of drugs in biological matrices, using mianserin as a model compound. nih.gov In this method, mianserin enantiomers were extracted from plasma into di-n-hexyl ether impregnated in the pores of a hollow fiber, and then into an acidic solution inside the fiber. nih.gov This three-phase system yielded clean extracts that were directly compatible with the CE system, with an extraction recovery of 80% for both enantiomers. nih.gov The limit of quantitation was 12.5 ng/ml for both enantiomers, which is below the therapeutic range for mianserin. nih.gov This combined LPME-CE method was successfully used to determine R- and S-mianserin in plasma samples from patients. nih.gov

Gas Chromatography-Mass Fragmentography for Mianserin Quantification

Gas Chromatography-Mass Spectrometry (GC-MS), specifically utilizing selected ion monitoring (SIM), is a sensitive and specific method for the quantification of mianserin in human plasma. nih.govnih.gov An early GC/MS assay used a stable isotope-labeled analog of mianserin (Mianserin-d3) as an internal standard. nih.gov This method could measure drug concentrations as low as 5 ng/mL with approximately 5% precision. nih.gov The assay's specificity was confirmed by the identical mass spectrum of mianserin in the biological extract and the authentic standard. nih.gov

A comparative study evaluated a mass fragmentographic method and a gas chromatographic method with a nitrogen-sensitive detector (GC-NPD) for mianserin determination in human plasma. dss.go.th More recent developments include the use of headspace-solid-phase microextraction (SPME) coupled with GC-MS for the analysis of tetracyclic antidepressants, including mianserin, in whole blood. nih.gov This method demonstrated good linearity over a concentration range of 0.005 to 5.0 µg/g for mianserin. nih.gov Bar adsorptive microextraction (BAµE) combined with large-volume-injection GC-MS has also been used for the determination of several tricyclic antidepressants, including mianserin, in urine samples. semanticscholar.org

Validation of Analytical Methods for Biological Samples

The validation of bioanalytical methods is a critical process to ensure that the method is suitable for its intended purpose, providing reliable and accurate measurements of drug concentrations in biological matrices like plasma, serum, or urine. labmanager.comeuropa.eu For chiral compounds like mianserin, which is administered as a racemic mixture of its (S)- and (R)-enantiomers, it is crucial to develop and validate stereoselective assays. tandfonline.commdpi.com This allows for the individual quantification of each enantiomer, as they often exhibit different pharmacokinetic and pharmacodynamic properties. tandfonline.comtandfonline.com The (S)-mianserin enantiomer, in particular, is considered to be the more pharmacologically active form. tandfonline.comnih.gov Validation procedures are typically performed in accordance with guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.netscielo.br

Sensitivity, Selectivity, and Reproducibility

The validation of an analytical method establishes its performance characteristics, with sensitivity, selectivity, and reproducibility being paramount for its application in biological sample analysis. labmanager.com

Sensitivity is defined by the lower limit of quantification (LLOQ or LLQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For the analysis of mianserin enantiomers, various methods have achieved low nanogram per milliliter (ng/mL) sensitivity. A liquid chromatography-mass spectrometry (LC-MS) method demonstrated an LLQ of 1.00 ng/mL for mianserin in human plasma. ebi.ac.uknih.gov Similarly, a capillary zone electrophoresis (CZE) method, enhanced by an on-column sample concentration step, achieved a quantitation limit of 5 ng/mL for each mianserin enantiomer in plasma. oup.com High-performance liquid chromatography (HPLC) methods have also established low limits of quantification, with one method reporting an LOQ of 2.0 ng/mL in human serum. researchgate.net

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components expected to be in the sample, such as metabolites, impurities, or other co-administered drugs. oup.com In the context of this compound, this primarily involves chiral selectivity—the ability to separate it from its (R)-enantiomer and from its metabolites like desmethylmianserin and 8-hydroxymianserin. mdpi.comoup.com Chiral stationary phases, such as cellulose-based Chiralcel OD or amylose-based Chiralpak AD columns, are often used in HPLC to achieve enantiomeric separation. nih.gov A validated CZE method demonstrated excellent selectivity by achieving baseline separation of the enantiomers of mianserin, desmethylmianserin, and 8-hydroxymianserin, with no interference noted from more than 20 other psychotropic drugs. oup.com LC-MS methods also offer high specificity due to the mass-selective nature of the detector. ebi.ac.uknih.gov

Reproducibility refers to the precision of the method, typically assessed under both repeatability (intra-day) and intermediate precision (inter-day) conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Validated methods for mianserin enantiomers consistently show high reproducibility. For an LC-MS method, the intra-day and inter-day precision (%C.V.) was less than 10% for mianserin. ebi.ac.uknih.gov A CZE method reported CVs ranging from 2% to 14% for intra-day assays and 5% to 14% for inter-day assays. oup.com Similarly, HPLC methods have demonstrated RSD values of less than 2.0% for both intra-day and inter-day precision. scielo.brresearchgate.net Accuracy, which measures the closeness of the determined value to the nominal concentration, is also a key validation parameter. For the aforementioned LC-MS method, accuracy ranged from 94.44% to 112.33%. ebi.ac.uknih.gov

Table 1: Validation Parameters for Mianserin Enantiomer Quantification in Biological Matrices

Analytical MethodMatrixSensitivity (LLOQ/LOQ)Intra-Day Precision (%CV or %RSD)Inter-Day Precision (%CV or %RSD)Accuracy (% Recovery or Deviation)Reference
LC-MSHuman Plasma1.0 ng/mL<10%<10%94.44% - 112.33% ebi.ac.uknih.gov
CZEHuman Plasma5.0 ng/mL2% - 14%5% - 14%Within 12.5% deviation oup.com
HPCEHuman SerumNot Specified<2%<2%82.94% - 90.37% (Recovery) researchgate.netscispace.com
HPLC-UVHuman Serum2.0 ng/mLNot SpecifiedNot Specified92.5% - 107.5% researchgate.net

Application in Pharmacokinetic and Pharmacodynamic Studies

Validated stereoselective analytical methods are essential tools for investigating the distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles of mianserin enantiomers. tandfonline.commdpi.com Pharmacokinetics describes how the body processes the drug, while pharmacodynamics relates to the drug's effect on the body. mdpi.comtandfonline.com

Table 2: Example Plasma Concentrations of Mianserin Enantiomers and Metabolites in a Patient Sample

CompoundConcentration (Free Drug) (ng/mL)Concentration (Total Drug after Hydrolysis) (ng/mL)
This compound4164
(R)-Mianserin2280
(S)-Desmethylmianserin716
(R)-Desmethylmianserin2231
(S)-8-HydroxymianserinNot Measured123
(R)-8-HydroxymianserinNot Measured47

Data derived from a study using a validated CZE method. oup.com

Pharmacodynamic Studies Pharmacodynamic studies have established that this compound is the more potent enantiomer responsible for the antidepressant effects. tandfonline.comnih.gov It is a more potent inhibitor of noradrenaline reuptake and has a stronger blocking effect on presynaptic α2-adrenergic autoreceptors compared to the (R)-enantiomer. tandfonline.com Behavioral studies in animal models, which serve as screens for antidepressant activity, have utilized these quantitative methods to correlate drug levels with effects. In a study using the differential-reinforcement-of-low-rate 72-s (DRL 72-s) schedule, (+)-mianserin (the S-enantiomer) produced antidepressant-like effects at a lower dose (0.6 mg/kg) than the (-)-mianserin (the R-enantiomer), which showed effects starting at 2.5 mg/kg. nih.govresearchgate.net This suggests that the therapeutic action of racemic mianserin is primarily attributable to the (S)-enantiomer. nih.govresearchgate.net The greater potency of (+)-mianserin may be linked to its higher affinity for the 5-HT2 receptor. nih.govresearchgate.net Clinical pharmacodynamic studies in depressed patients have used measurements of plasma drug concentration to investigate the effects of long-term mianserin treatment on neuroreceptor sensitivity, such as the alpha-2 adrenergic receptor. cambridge.org

Neurobiological and Behavioral Studies of S Mianserin

Impact on Neurotransmitter Release and Synaptic Function

(S)-Mianserin , the more active enantiomer of the tetracyclic antidepressant mianserin (B1677119), exerts a significant influence on several key neurotransmitter systems in the brain. mental-health-matters.org Its therapeutic effects are believed to stem from its complex pharmacological profile, which includes the modulation of noradrenergic, serotonergic, and to a lesser extent, dopaminergic and cholinergic pathways.

Noradrenergic Neurotransmission Enhancement

This compound plays a crucial role in enhancing noradrenergic neurotransmission, primarily through its potent antagonist activity at α2-adrenergic receptors. nih.govpatsnap.comtandfonline.com These receptors typically function as inhibitory autoreceptors on noradrenergic nerve terminals and as heteroreceptors on other types of neurons. By blocking these receptors, this compound disinhibits the release of norepinephrine (B1679862), leading to increased synaptic concentrations of this neurotransmitter. wikipedia.orgresearchgate.net This action is considered a core component of its antidepressant mechanism. nih.govnih.gov

Studies have demonstrated that mianserin increases the stimulation-induced release of noradrenaline from brain cortex slices. nih.gov This effect is attributed to the blockade of α2-adrenoceptors rather than a significant inhibition of noradrenaline reuptake, for which it has a comparatively weak affinity. nih.govnih.gov The (+)-(S)-enantiomer is particularly effective at the α2-autoreceptors that regulate norepinephrine release. Chronic administration of racemic mianserin has been shown to elevate the steady-state concentration of noradrenaline in brain regions like the amygdaloid cortex and midbrain, an effect specifically attributed to the (+)-(S)-form. nih.gov

The antidepressant mirtazapine (B1677164), which is structurally related to mianserin, also enhances noradrenaline release through α2-adrenoceptor antagonism. researchgate.net However, there are distinctions in their mechanisms. While both are α2-adrenoceptor antagonists, mirtazapine also enhances the release of serotonin (B10506) through the same mechanism, a property less pronounced with mianserin. researchgate.net

Table 1: Receptor Binding Profile of Mianserin

Receptor Action Affinity (Ki, nM)
α2A-Adrenergic Receptor Antagonist 4.3
α2C-Adrenergic Receptor Antagonist Potent
5-HT2A Receptor Antagonist 4.3
5-HT2C Receptor Antagonist Potent
Histamine (B1213489) H1 Receptor Antagonist/Inverse Agonist High
Dopamine (B1211576) D2 Receptor Antagonist 828

Note: This table is based on data for racemic mianserin. This compound is the more active enantiomer.

Serotonergic System Modulation

Blockade of 5-HT2A and 5-HT2C receptors is a key feature of mianserin's action. patsnap.com Chronic exposure to mianserin has been shown to cause a down-regulation of both human 5-HT2A and 5-HT2C receptors. nih.gov This reduction in receptor density is associated with a decreased functional response to serotonin. nih.gov The antagonism of these receptors may contribute to the antidepressant and anxiolytic properties of the compound. patsnap.com

Furthermore, the blockade of α2-adrenergic heteroreceptors located on serotonergic nerve terminals can lead to an increased release of serotonin. wikipedia.org This indirect enhancement of serotonergic transmission, coupled with direct receptor blockade, results in a complex and multifaceted modulation of the serotonin system. The greater potency of (+)-mianserin in some behavioral models has been linked to its higher affinity for the 5-HT2 receptor. nih.gov

Dopaminergic and Cholinergic System Effects

This compound also influences the dopaminergic and cholinergic systems, although these effects are generally considered secondary to its actions on noradrenergic and serotonergic pathways. By antagonizing α2-adrenergic receptors, mianserin can disinhibit the release of both dopamine and acetylcholine (B1216132) in various brain regions. wikipedia.org

Studies have shown that mianserin can markedly and selectively increase extracellular dopamine in the medial prefrontal cortex. nih.gov This effect is thought to result from the concurrent blockade of α2 and 5-HT2 receptors. nih.gov Interestingly, this increase in dopamine is not observed in the nucleus accumbens, suggesting a region-specific action. nih.gov Repeated administration of mianserin has been found to increase the affinity for dopamine D2 receptors in the striatum and limbic forebrain. nih.gov However, mianserin itself has a low affinity for D2 receptors. guidetopharmacology.org

Regarding the cholinergic system, mianserin has a low affinity for muscarinic acetylcholine receptors, meaning it lacks significant direct anticholinergic properties. nih.govwikipedia.org However, by blocking α2-adrenergic heteroreceptors on cholinergic neurons, it can indirectly increase the release of acetylcholine. Some research indicates that at high concentrations, mianserin can inhibit acetylcholine-induced contractions in bladder smooth muscle, but this is not considered a primary mechanism of action at therapeutic concentrations. karger.com

Preclinical Models of Antidepressant Activity

Behavioral Screens Sensitive to Antidepressant Properties (e.g., Differential-Reinforcement-of-Low-Rate (DRL) Schedule)

The differential-reinforcement-of-low-rate 72-second (DRL 72-s) schedule is a behavioral screen recognized for its sensitivity and specificity to the properties of antidepressant drugs. In this paradigm, animals are rewarded for withholding a response for a specific period. Antidepressants typically increase the reinforcement rate and decrease the response rate, an effect interpreted as an improvement in timing and impulse control.

Stereoselective Behavioral Effects

Research has consistently highlighted the stereoselective nature of mianserin's behavioral effects, with the (+)-(S)-enantiomer being significantly more potent than the (-)-(R)-enantiomer in several preclinical models of antidepressant activity. mental-health-matters.org

In the olfactory bulbectomized (OB) rat model of depression, a condition characterized by behavioral hyperactivity, only the (+)-(S)-enantiomer of mianserin was effective in reversing this hyperactivity. nih.gov This behavioral effect was associated with an increase in the steady-state concentration of noradrenaline in the amygdaloid cortex and midbrain, an effect also specific to the (+)-(S)-enantiomer. nih.gov

Furthermore, in a chronic mild stress model, which induces anhedonia (a core symptom of depression measured by decreased consumption of a sucrose (B13894) solution), the (+)-(S)-enantiomer was the active component in reversing this deficit. nih.gov Racemic mianserin and (+)-mianserin were effective, while (-)-mianserin was not. nih.gov This reversal of anhedonia by (+)-mianserin was blocked by a dopamine D2 receptor antagonist, suggesting a role for the dopaminergic system in this specific behavioral effect. nih.gov

In the DRL 72-s behavioral screen, while both enantiomers showed antidepressant-like effects, (+)-mianserin was effective at lower doses than (-)-mianserin, indicating greater potency. nih.govresearchgate.net The superior potency of the (+)-enantiomer in these models is thought to be primarily attributable to its pharmacological activity, including its higher affinity for the 5-HT2 receptor. nih.gov

Table 2: Stereoselective Effects of Mianserin Enantiomers in Preclinical Models

Preclinical Model (+)-(S)-Mianserin Effect (-)-(R)-Mianserin Effect Associated Neurochemical Change
Olfactory Bulbectomized Rat Reversal of hyperactivity Inactive Increased noradrenaline in amygdaloid cortex and midbrain
Chronic Mild Stress (Anhedonia) Reversal of anhedonia Ineffective Implicated dopaminergic mechanism
DRL 72-s Schedule Antidepressant-like effect (more potent) Antidepressant-like effect (less potent) Linked to higher 5-HT2 receptor affinity of (+)-enantiomer

Neuroplasticity and Long-Term Effects

The long-term administration of antidepressant medications, including this compound, is associated with significant alterations in neuroplasticity, the brain's capacity to reorganize its structure and function in response to experiences. periodicojs.com.br Chronic antidepressant use can foster neurogenesis, particularly within the hippocampus, a brain region vital for memory and learning. periodicojs.com.brmdpi.com This neurogenic influence is linked to improvements in depressive symptoms and the brain's adaptive capabilities. periodicojs.com.br

Antidepressants are understood to elevate the synaptic availability of monoamines like serotonin and noradrenaline. mdpi.com This action initiates intracellular signaling pathways, such as the cAMP-CREB cascade, which in turn governs the expression of genes associated with neuroplasticity and neurogenesis. mdpi.com A key protein in this process is the brain-derived neurotrophic factor (BDNF), which is crucial for dendritic remodeling, neurogenesis, and cell survival. mdpi.compreprints.org Chronic stress has been shown to diminish levels of neuroprotective factors like BDNF, leading to neuronal atrophy and a decrease in synaptic connections. mdpi.compreprints.org Antidepressant treatment can counteract these effects. mdpi.com

While the initial effects of long-term antidepressant use on neuroplasticity are largely seen as beneficial, some research suggests that prolonged use might lead to a certain "rigidity" in brain plasticity. periodicojs.com.br This could potentially make it more challenging to adapt to new therapeutic approaches. periodicojs.com.br The comprehensive long-term consequences on brain regions like the prefrontal cortex, which is integral to decision-making and emotional regulation, are not yet fully understood and necessitate further investigation. periodicojs.com.br

Neuroprotective Properties and Oxidative Stress Response

This compound has demonstrated neuroprotective properties, particularly in the context of oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in aging and various psychiatric conditions. nih.govnih.gov

Studies in Model Organisms (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans serves as a valuable model organism for investigating the effects of compounds on aging and stress resistance. aging-us.com Studies have revealed that mianserin can extend the lifespan of C. elegans and enhance its resilience to oxidative stress. nih.goveurekalert.org This protective effect is not believed to be a result of direct ROS scavenging by mianserin. nih.gov Instead, the compound appears to activate a non-cell-autonomous mechanism that bolsters the expression of oxidative stress response genes in peripheral tissues through synaptic transmission. nih.gov

Mianserin's protective action against oxidative stress in C. elegans involves key enzymes in the superoxide (B77818) defense mechanism, including superoxide dismutases (SOD), catalases (CTL), and peroxiredoxins (PRDX). nih.gov The compound's effectiveness is dependent on functional synaptic transmission. nih.gov Interestingly, the lifespan-extending effects of mianserin in C. elegans can be nullified by the addition of glucose to their diet. nih.gov

The following table summarizes the effects of mianserin on oxidative stress markers in C. elegans:

Parameter Effect of Mianserin Treatment Reference
Lifespan Increased eurekalert.org
Oxidative Stress Resistance Increased nih.gov
Superoxide Dismutase (SOD) Activity Increased aging-us.com
Catalase (CAT) Activity Increased aging-us.com
Malondialdehyde (MDA) Level Decreased aging-us.com

Role of Serotonin Receptors (e.g., SER-5) in Stress Response and Lifespan

In mammals, mianserin is known to act as an antagonist of 5-HT2A/C serotonin receptors. elifesciences.org In C. elegans, the lifespan-extending and stress-protective effects of mianserin are mediated through specific serotonin receptors. Research has identified the serotonin receptor SER-5 as a crucial component in mianserin's ability to reduce age-related increases in the variability of redox gene expression and maintain the homeostatic capacity of the redox system into older age. elifesciences.orgnih.gov

The extension of lifespan by mianserin is significantly diminished or completely absent in C. elegans with mutations in the ser-5 gene. elifesciences.orgnih.gov This indicates that SER-5 is essential for mianserin's therapeutic action in this model organism. elifesciences.orgnih.gov In addition to serotonin receptors, receptors for the neurotransmitter octopamine (B1677172) have also been implicated in the lifespan-extending effects of mianserin in C. elegans. eurekalert.orgresearchgate.net

Potential in Other Neuropsychiatric Conditions

Adjunctive Therapy in Schizophrenia: Dopamine Output Modulation

Clinical observations suggest that adding mianserin to conventional antipsychotic drug regimens may improve certain symptoms of schizophrenia, particularly negative symptoms like emotional withdrawal and cognitive deficits. dovepress.com Preclinical studies have explored the mechanisms behind this potential benefit.

Research in animal models indicates that mianserin, when used in conjunction with a selective dopamine D2/D3 receptor antagonist such as raclopride (B1662589), can create a pharmacological profile similar to that of atypical antipsychotics. dovepress.com Specifically, the combination of mianserin and raclopride has been shown to significantly increase dopamine output in the medial prefrontal cortex (mPFC) while slightly reducing raclopride-induced dopamine output in the nucleus accumbens (NAC). dovepress.com This modulation of dopamine pathways is thought to contribute to the observed enhancement of antipsychotic-like effects without a corresponding increase in extrapyramidal side effects like catalepsy. dovepress.com

The following table details the effects of adjunctive mianserin on dopamine output in a preclinical model:

Brain Region Effect of Mianserin + Raclopride Reference
Medial Prefrontal Cortex (mPFC) Large enhancement of dopamine output dovepress.com
Nucleus Accumbens (NAC) Small but significant reduction in dopamine output dovepress.com

Structure Activity Relationships and Molecular Modeling of Mianserin Enantiomers

Correlation of Stereochemistry with Receptor Binding Affinities

The stereochemistry of mianserin (B1677119) enantiomers plays a crucial role in their binding affinities for various receptors. The (S)-(+)-enantiomer is notably more potent than the (R)-(-)-enantiomer in several key activities related to its antidepressant effects. tandfonline.comnih.gov

Specifically, (S)-(+)-mianserin is a much more active inhibitor of noradrenaline reuptake compared to its (R)-(-)-counterpart. mdpi.comtandfonline.com This property is a key mechanism contributing to its antidepressant efficacy. Furthermore, the blockade of presynaptic α2-adrenergic autoreceptors, which enhances neurotransmitter release, is a stereoselective action predominantly attributed to the (S)-enantiomer. tandfonline.comnih.gov

While both enantiomers exhibit similar activity in antagonizing α2-adrenergic heteroreceptors on serotonin (B10506) nerve terminals, they show considerable differences in their ability to displace radioligands from various 5-HT receptor subtypes. tandfonline.com In contrast, the sedative effects, which are likely due to antihistaminic properties, are similar for both individual enantiomers. tandfonline.com The activity of mianserin is largely attributed to the (S)-(+) isomer, which is estimated to be 200–300 times more active than the (R)-(-)-enantiomer. wikipedia.org

Interactive Data Table: Receptor Binding Affinities of Mianserin Enantiomers

Receptor/Transporter Predominant Enantiomer Activity Reference
Noradrenaline Reuptake Transporter (S)-(+)-Mianserin More potent inhibitor mdpi.comtandfonline.comnih.gov
Presynaptic α2-Adrenergic Autoreceptors (S)-(+)-Mianserin More potent antagonist tandfonline.comnih.gov
α2-Adrenergic Heteroreceptors Both enantiomers Similar activity tandfonline.com
5-HT Receptor Subtypes Enantiomer-dependent Varying affinities tandfonline.com
Histamine (B1213489) H1 Receptor Both enantiomers Similar sedative effects tandfonline.com

Molecular Docking and Dynamics Simulations of (S)-Mianserin with Target Receptors

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its receptor at the molecular level. rsc.orgebsco.com These methods provide insights into the binding modes, interaction energies, and conformational changes that occur upon binding.

Recent studies have utilized cryo-electron microscopy (cryo-EM) to investigate the binding of mianserin to serotonin receptors. These studies revealed unique, agonist-like binding poses of mianserin at the 5-HT1eR, which are distinct from its binding to other 5-HT receptors where it typically acts as an antagonist. nih.govresearchgate.net Molecular dynamics simulations further supported these findings, indicating that specific interactions and receptor-specific allosteric communication pathways are responsible for this unexpected agonism. nih.gov

For instance, at the 5-HT1eR, mianserin establishes a conserved ionic bond with a specific aspartate residue (D3.32) and engages in hydrophobic and van der Waals interactions with surrounding residues. researchgate.net These detailed structural and dynamic insights help to explain the compound's complex pharmacology and can guide the design of more selective ligands. Molecular docking has also been employed to study the interaction of mianserin enantiomers with cyclodextrins, which can be used to improve drug delivery. researchgate.netresearchgate.net

Design and Synthesis of Stereoselective Analogues

The distinct pharmacological profiles of mianserin's enantiomers have driven efforts to design and synthesize stereoselective analogues to enhance therapeutic effects and reduce side effects. The goal is often to create compounds that retain the desired activity of one enantiomer while minimizing the less desirable effects of the other. nih.gov

Several strategies have been employed for the enantioselective synthesis of mianserin and its analogues. researchgate.netbeilstein-journals.org One key approach involves the asymmetric reduction of a prochiral cyclic imine intermediate, which establishes the crucial stereocenter. beilstein-journals.org Different chiral catalysts and auxiliaries have been explored to achieve high enantioselectivity in this step. researchgate.netuw.edu.pl

For example, researchers have successfully used (S)-(-)-α-methylbenzylamine as a chiral auxiliary in the diastereoselective synthesis of (R)-mianserin. researchgate.netbeilstein-journals.org More recently, asymmetric transfer hydrogenation has proven to be a highly effective method for the enantioselective synthesis of both (S)-(+)-mianserin and the related compound (S)-(+)-epinastine. beilstein-journals.org The development of these synthetic routes is crucial for producing optically pure compounds for further pharmacological evaluation. researchgate.netuw.edu.pl

Investigation of Anti-Inflammatory Activity and its Independence from 5-HT Receptors

Emerging research has highlighted the anti-inflammatory properties of antidepressants, including mianserin. nih.govnih.gov This has led to investigations into the underlying mechanisms, particularly whether this activity is linked to the drug's known targets, such as serotonin (5-HT) receptors.

A study involving the generation of structural derivatives of mianserin aimed to decouple its anti-inflammatory effects from its 5-HT receptor binding affinity. nih.gov A lead compound was identified that showed a significant reduction in binding to 5-HT receptors but retained its ability to inhibit toll-like receptor 8 (TLR8) signaling in macrophages and reduce cytokine production in human rheumatoid synovial tissue. nih.govnih.gov This suggests that the anti-inflammatory mechanism of mianserin may be independent of its activity at 5-HT receptors. nih.govnih.gov

This finding is significant as it opens up the possibility of developing new anti-inflammatory drugs based on the mianserin scaffold but without the psychoactive effects associated with 5-HT receptor modulation. nih.gov The anti-inflammatory effects of some 5-HT2A receptor agonists are thought to be mediated by different intracellular signaling pathways than their psychedelic effects, further supporting the idea that these activities can be separated. wikipedia.org

Emerging Research Areas and Future Directions for S Mianserin

Further Elucidation of Specific Neurobiological Mechanisms

While the general mechanism of racemic mianserin (B1677119) is understood to involve the blockade of various neurotransmitter receptors, the specific contributions of the (S)-enantiomer are an area of active research. drugbank.compatsnap.com The antidepressant effect of mianserin is primarily attributed to its antagonism of presynaptic α2-adrenergic autoreceptors, which leads to an increased release of norepinephrine (B1679862). researchgate.netima-press.net The (S)-enantiomer is significantly more potent in this action than the (R)-enantiomer. nih.gov

(S)-Mianserin's activity is not limited to the noradrenergic system. Both enantiomers are potent antagonists at several serotonin (B10506) (5-HT) receptor subtypes, including 5-HT2A and 5-HT2C, as well as histamine (B1213489) H1 receptors. drugbank.compatsnap.commdpi.com This multi-receptor profile contributes to its complex therapeutic and side-effect profile, including sedative properties. patsnap.comontosight.ai

Future studies will likely focus on dissecting the downstream signaling pathways activated by this compound at each of its target receptors. Understanding how these pathways interact will provide a more complete picture of its neurobiological effects and could help in identifying more selective therapeutic targets.

Development of Enantiomerically Pure this compound for Therapeutic Use

There is a growing trend in pharmacology to develop single-enantiomer drugs, often referred to as "chiral switching". nps.org.au Mianserin is currently administered as a racemate, a mixture of both its (S) and (R) forms. beilstein-journals.org However, research indicates that the (S)-(+)-enantiomer is approximately 200–300 times more pharmacologically active than the (R)-(−)-enantiomer, making a strong case for the development of an enantiomerically pure formulation. beilstein-journals.orgnewdrugapprovals.org

The development of such a formulation requires an economically viable enantioselective synthesis method. beilstein-journals.org Researchers have described a simple procedure for preparing optically pure this compound, with the key step being the asymmetric reduction of a cyclic imine intermediate. beilstein-journals.org The successful and cost-effective synthesis of pure this compound is a critical step toward its potential therapeutic use as a single agent. savemyexams.com

Advantages of Single-Enantiomer Formulations

Developing a single-enantiomer version of a drug like mianserin offers several potential advantages over the racemic mixture. nps.org.aunih.govchiralpedia.com These benefits stem from the fact that the two enantiomers of a chiral drug can have different pharmacological and pharmacokinetic properties. nps.org.au

Key Potential Advantages of this compound Formulation:

Greater Target Specificity and Potency : Since this compound is the more potent enantiomer, a pure formulation could allow for more selective targeting of the desired neuroreceptors. beilstein-journals.orgchiralpedia.com This could lead to enhanced therapeutic efficacy. savemyexams.com

Improved Therapeutic Index : By eliminating the less active (or potentially counterproductive) (R)-enantiomer, the therapeutic index of the drug may be improved. nps.org.aunih.gov This could mean a better balance between the desired therapeutic effects and any unwanted side effects. researchgate.net

Simplified Pharmacokinetics : Single-enantiomer drugs can exhibit less inter-individual variability in how they are absorbed, distributed, metabolized, and excreted. chiralpedia.com This leads to more predictable drug exposure and response among patients.

The development of other single-enantiomer antidepressants, such as escitalopram (B1671245) (the S-enantiomer of citalopram), has demonstrated the clinical benefits of this approach, including greater efficacy and fewer side effects in some cases. nih.gov

Exploration of Novel Therapeutic Applications Beyond Depression

The unique and complex receptor-binding profile of this compound suggests its potential utility in a range of conditions beyond major depressive disorder. ontosight.ai Its potent antagonist activity at histamine H1 and serotonin 5-HT2C receptors, for instance, underpins its strong sedative and appetite-stimulating effects.

Potential Areas for Exploration:

Anxiety Disorders : Mianserin is already recognized for its anxiolytic (anti-anxiety) properties and is sometimes used for anxiety disorders. drugbank.comontosight.aiontosight.ai Further research could clarify the specific role of the (S)-enantiomer in alleviating anxiety and determine which patient populations might benefit most.

Sleep Disorders : Due to its sedative effects, mianserin is often used to treat insomnia, particularly when it co-occurs with depression. wikipedia.orgresearchgate.net Low-dose mianserin is sometimes used as an adjunct to other antidepressants to manage persistent insomnia. nih.gov Studies focusing on enantiomerically pure this compound could evaluate its efficacy as a primary treatment for certain sleep disorders, potentially offering a non-addictive alternative to conventional hypnotics. nih.gov Research has also explored its use for sleep disturbances in patients with post-traumatic stress disorder (PTSD).

Schizophrenia (Adjunctive Therapy) : Some research has suggested that, similar to its analogue mirtazapine (B1677164), mianserin could be used as an add-on therapy in schizophrenia to help manage negative and cognitive symptoms. dovepress.com It has been shown to enhance the effects of antipsychotic drugs on dopamine (B1211576) output in the prefrontal cortex, a mechanism that may be beneficial for these difficult-to-treat symptoms. dovepress.com

Post-Stroke Recovery : One study noted that mianserin showed efficacy in improving post-stroke insomnia, suggesting a potential role in the neurological recovery phase after a stroke. mdpi.com

Pharmacogenomic Studies Related to Stereoselective Metabolism and Response

Pharmacogenomics investigates how an individual's genetic makeup affects their response to drugs. This is particularly relevant for mianserin, as its enantiomers are metabolized differently by the body, a process known as stereoselective metabolism. mdpi.com

The primary enzyme responsible for the metabolism of mianserin is Cytochrome P450 2D6 (CYP2D6). mdpi.comwikipedia.org Importantly, the disposition of mianserin is stereoselective and is linked to CYP2D6 activity. nih.gov Studies have shown a significant correlation between an individual's CYP2D6 metabolic capacity and the plasma concentrations of this compound, but not (R)-mianserin. nih.gov Individuals who are "poor metabolizers" due to genetic variations in the CYP2D6 gene have higher plasma levels of the more active (S)-enantiomer. nih.gov

In contrast, the (R)-enantiomer appears to undergo more rapid N-demethylation by a different enzyme, CYP1A2. mdpi.com This differential metabolism highlights the importance of considering genetics when studying mianserin's effects.

Table 1: Enzymes Involved in Stereoselective Metabolism of Mianserin Enantiomers
EnantiomerPrimary Metabolizing Enzyme(s)Metabolic PathwayPharmacogenomic Implication
This compoundCYP2D6, CYP3A8-hydroxylation, N-oxidationMetabolism is significantly affected by genetic polymorphisms in the CYP2D6 gene. mdpi.comnih.gov
(R)-MianserinCYP1A2N-demethylationMetabolism is less dependent on CYP2D6 status. mdpi.com

Future pharmacogenomic studies could help identify patients who are most likely to respond well to this compound or those who might be at higher risk for concentration-dependent side effects. This could lead to more personalized treatment strategies, a key goal of modern medicine. chiralpedia.com

Advanced Imaging Techniques for Receptor Occupancy and Neurotransmitter Dynamics

Advanced neuroimaging techniques, particularly Positron Emission Tomography (PET), are powerful tools for studying how drugs act in the living human brain. tandfonline.comnih.gov PET allows researchers to visualize and quantify the extent to which a drug binds to its target receptors—a measure known as receptor occupancy. researchgate.net

For a drug like this compound with multiple receptor targets, PET studies could be invaluable. By developing specific radiolabeled versions of this compound or using existing radioligands for its target receptors (e.g., 5-HT2, α2-adrenergic, H1), researchers could:

Determine Target Occupancy : Measure the percentage of specific receptors that are occupied by this compound at therapeutic plasma concentrations. researchgate.netsnmjournals.org Studies with other antidepressants have shown that achieving a certain threshold of target occupancy (e.g., 80% for serotonin transporters with SSRIs) is often necessary for full therapeutic effect. tandfonline.com

Correlate Occupancy with Effects : Relate the degree of receptor occupancy to both clinical efficacy and the emergence of side effects. This could help establish an optimal therapeutic window for this compound.

Investigate Neurotransmitter Dynamics : Combine PET with techniques like microdialysis in preclinical models to study how receptor blockade by this compound affects the release and flow of neurotransmitters like norepinephrine, serotonin, and dopamine in real-time. nih.govresearchgate.net For example, studies have already shown that mianserin can increase dopamine release in brain regions like the nucleus accumbens. dovepress.com

While a PET study on the enantiomers of the related compound mirtazapine did not find reliable differences in their brain binding, this was potentially due to the multireceptor binding profiles of both enantiomers. nih.gov More targeted studies focusing on specific receptors with higher affinity for this compound could yield more definitive results and guide its future clinical development.

Q & A

Basic: How can researchers reliably synthesize and characterize the (S)-enantiomer of mianserin for preclinical studies?

To synthesize (S)-mianserin, enantioselective methods such as chiral resolution via high-performance liquid chromatography (HPLC) or asymmetric catalysis should be employed. Characterization requires techniques like circular dichroism (CD) spectroscopy, X-ray crystallography, or nuclear magnetic resonance (NMR) with chiral shift reagents to confirm stereochemical purity . Ensure batch-specific analytical validation (e.g., ≥98% purity) and stability testing under storage conditions (-20°C) to maintain enantiomeric integrity .

Basic: What experimental models are suitable for evaluating the pharmacodynamic profile of this compound?

In vitro receptor binding assays using radioligands (e.g., 5-HT2A, H1, α2-adrenergic receptors) quantify target affinity. Functional assays (e.g., cAMP inhibition for α2 receptors) assess antagonism/inverse agonism. In vivo rodent models of depression (e.g., forced swim test, tail suspension test) or anxiety (elevated plus maze) should compare this compound with racemic mixtures to isolate stereoselective effects. Include dose-response curves (30–120 mg/kg daily in divided doses) and validate results using behavioral scoring systems like the Hamilton Rating Scale .

Advanced: How do stereoselective metabolic pathways influence the pharmacokinetics of this compound?

This compound undergoes CYP2D6-mediated 8-hydroxylation and CYP1A2-mediated N-demethylation, with interindividual variability due to genetic polymorphisms. Use human liver microsomes or recombinant CYP isoforms to quantify metabolic rates. In vivo, monitor plasma concentrations via LC-MS/MS, noting that women and elderly patients exhibit 42% higher steady-state levels per dose. Co-administration with CYP3A4 inducers (e.g., carbamazepine) may accelerate clearance, requiring dose adjustments .

Advanced: What methodological strategies address contradictions in clinical efficacy data between this compound and tricyclic antidepressants (TCAs)?

Reanalyze historical trials for biases: (1) Verify randomization and blinding protocols; (2) Stratify patients by depression subtypes (e.g., melancholic vs. atypical); (3) Control for concomitant therapies (e.g., psychotherapy). Meta-analyses should weight studies by sample size and duration, as small, short-term trials (e.g., 6 weeks) may underdetect efficacy differences. Focus on endpoints like cardiotoxicity risk (QT interval prolongation in TCAs vs. minimal risk in this compound) to highlight clinical advantages .

Advanced: How can researchers optimize experimental designs to study this compound’s antileishmanial activity observed in vitro?

Use Leishmania promastigote/amastigote cultures with dose-ranging studies (e.g., 10–100 µM) to establish IC50 values. Validate mechanisms via transcriptomic profiling (e.g., RNA-seq) to identify parasite targets, such as membrane transporters or metabolic enzymes. Combine with in vivo murine models of cutaneous leishmaniasis, administering this compound intraperitoneally (5–20 mg/kg/day) and monitoring parasite load via qPCR. Compare with standard therapies (e.g., amphotericin B) to assess synergy .

Advanced: What statistical approaches resolve discrepancies in behavioral data from this compound studies, such as ethanol interaction experiments?

For conflicting locomotor activity data (e.g., ethanol-induced hyperactivation vs. suppression), apply mixed-effects ANOVA models to account for covariates like sex, dose timing, and blood ethanol concentration (BEC) variability. Use Tukey’s post-hoc tests to isolate treatment effects. Include pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate BECs with behavioral outcomes, ensuring blood sampling aligns with peak drug activity windows (e.g., 2–3 hours post-administration) .

Advanced: How does this compound’s enantioselective binding to κ-opioid receptors impact its therapeutic profile?

This compound acts as a partial κ-opioid agonist (Ki = 1.7 µM), which may modulate mood and stress responses. Employ receptor knockout rodent models to isolate κ-opioid contributions from serotonergic/noradrenergic effects. Use selective antagonists (e.g., nor-BNI) in conditioned place preference tests to evaluate abuse liability. Compare with racemic mianserin to determine if κ-opioid activity is enantiomer-specific .

Basic: What guidelines ensure reproducibility in preclinical studies of this compound?

Follow ARRIVE 2.0 guidelines: Report strain/species-specific details (e.g., Sprague-Dawley rats), housing conditions, and ethical approvals. Standardize drug formulations (e.g., saline vs. DMSO solubility) and administration routes (oral vs. intraperitoneal). Publish raw data in supplementary materials, including negative results, to mitigate publication bias .

Advanced: How can researchers leverage pharmacogenomics to predict this compound response variability?

Genotype patients for CYP2D6 (rs3892097) and CYP1A2 (rs762551) variants to stratify metabolizer phenotypes. Use genome-wide association studies (GWAS) to identify SNPs linked to therapeutic response (e.g., HTR2A polymorphisms). Integrate therapeutic drug monitoring (TDM) with electronic health records to correlate plasma levels (target: 30–60 ng/mL) with clinical outcomes .

Advanced: What in silico tools model this compound’s receptor interactions to guide drug redesign?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to 5-HT2A or H1 receptors. Molecular dynamics simulations (e.g., GROMACS) assess stability of receptor-ligand complexes. QSAR models prioritize structural modifications (e.g., substituting the azepine ring) to enhance selectivity. Validate predictions with in vitro mutagenesis (e.g., 5-HT2A Ala230Lys mutants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.